![molecular formula C24H24O5 B3216444 4-Methoxy-3-{3-[2-(3-methoxy-phenyl)-ethyl]-phenoxy}-benzoic acid methyl ester CAS No. 1171921-93-9](/img/structure/B3216444.png)
4-Methoxy-3-{3-[2-(3-methoxy-phenyl)-ethyl]-phenoxy}-benzoic acid methyl ester
Descripción general
Descripción
This compound is a complex organic molecule with multiple functional groups. It contains two methoxy groups, a phenyl group, an ethyl group, a phenoxy group, and a benzoic acid methyl ester group .
Synthesis Analysis
The synthesis of such a compound could potentially involve a Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent . Another potential method could involve the catalytic protodeboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The presence of the methoxy groups, phenyl group, ethyl group, phenoxy group, and benzoic acid methyl ester group contribute to its unique structure .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is one potential reaction that this compound could undergo . This reaction involves the coupling of chemically differentiated fragments with the metal catalyst . Another potential reaction could be the catalytic protodeboronation of alkyl boronic esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the methoxy groups could potentially increase its solubility in organic solvents .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has demonstrated the antimicrobial potential of phenolic compounds, which share structural similarities with 4-Methoxy-3-{3-[2-(3-methoxy-phenyl)-ethyl]-phenoxy}-benzoic acid methyl ester. For instance, a study by Du et al. (2009) identified several phenolic compounds from Anabasis aphylla exhibiting selective antimicrobial activity against a range of bacteria and yeast. This highlights the potential of structurally related compounds in controlling plant and animal diseases.
Organic Synthesis and Chemical Studies
The synthesis of complex organic molecules often involves intermediate compounds that bear resemblance to this compound. Abdel‐Wahhab et al. (1973) detailed the conversion of similar esters through the Stobbe condensation, showcasing the utility of such molecules in synthesizing complex organic structures.
Bradbury, Gilchrist, and Rees (1981) described the synthesis and thermal rearrangement of ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate, a compound sharing functional groups with the target molecule. Their work, documented in two publications, provides insights into the thermal behavior and rearrangement processes of such complex esters.
Potential Therapeutic Applications
Although direct studies on this compound's therapeutic applications are not available, research on structurally related compounds offers promising insights. For instance, compounds with similar structural features have been evaluated for their anticancer properties. A study on breast cancer treatment by Miles et al. (1958) highlights the anti-tumor potential of certain 4-oxo-butenoic acid derivatives against human breast carcinoma.
Mecanismo De Acción
Safety and Hazards
As with any chemical compound, appropriate safety measures should be taken when handling this compound. This includes wearing appropriate personal protective equipment and following safe laboratory practices. Specific safety and hazard information would depend on the exact properties of the compound .
Direcciones Futuras
Future research could explore the potential applications of this compound in various chemical reactions, such as the Suzuki–Miyaura coupling reaction or the catalytic protodeboronation of alkyl boronic esters . Additionally, the synthesis of this compound could be optimized to improve yield and reduce waste .
Propiedades
IUPAC Name |
methyl 4-methoxy-3-[3-[2-(3-methoxyphenyl)ethyl]phenoxy]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O5/c1-26-20-8-4-6-17(14-20)10-11-18-7-5-9-21(15-18)29-23-16-19(24(25)28-3)12-13-22(23)27-2/h4-9,12-16H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSNVQNDWWLRMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)OC2=CC=CC(=C2)CCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501171487 | |
| Record name | Methyl 4-methoxy-3-[3-[2-(3-methoxyphenyl)ethyl]phenoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501171487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1171921-93-9 | |
| Record name | Methyl 4-methoxy-3-[3-[2-(3-methoxyphenyl)ethyl]phenoxy]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171921-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-methoxy-3-[3-[2-(3-methoxyphenyl)ethyl]phenoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501171487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromobenzo[d]thiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3216367.png)
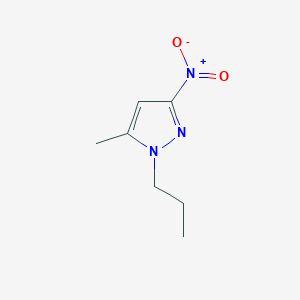
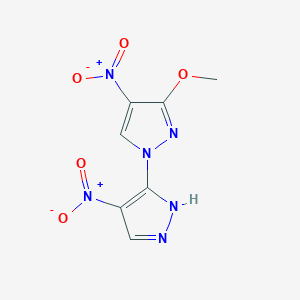

![2-(1,3-dioxoisoindolin-2-yl)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B3216388.png)

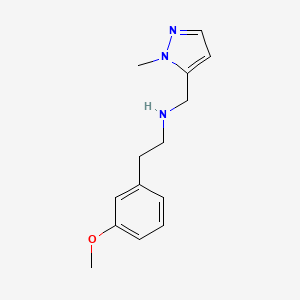
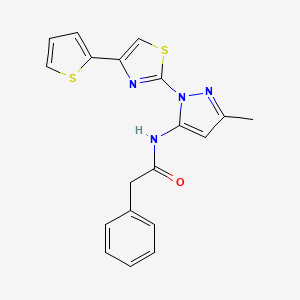

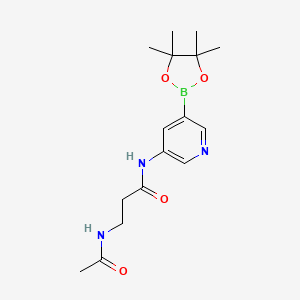
![3-hydroxy-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide](/img/structure/B3216428.png)
![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3216431.png)

